molecular formula C11H15ClN2O B1632887 N-(4-amino-2-chlorophenyl)-3-methylbutanamide CAS No. 681007-52-3

N-(4-amino-2-chlorophenyl)-3-methylbutanamide

Cat. No.: B1632887
CAS No.: 681007-52-3
M. Wt: 226.7 g/mol
InChI Key: RQTRTJSRJIDGAB-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O and a molecular weight of 283.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” can be represented by the SMILES string O=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl .


Physical and Chemical Properties Analysis

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a solid compound . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antifungal Activity

Research on compounds similar to N-(4-amino-2-chlorophenyl)-3-methylbutanamide has shown promising antifungal properties. For instance, a study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated good antifungal activity against several pathogens, including Botrytis cinerea and Gibberella zeae, which suggests potential applications in developing antifungal agents (Xue Si, 2009).

Herbicidal Activity

Novel derivatives bearing the chiral S(−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide moiety have been designed and synthesized, exhibiting moderate inhibitory activities and selectivities against various weeds. This indicates potential for agricultural applications, particularly in the development of new herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).

Metabolite Production

Studies involving Staphylococcus xylosus and its metabolite production have identified several compounds derived from branched-chain amino acid catabolism. This research aids in understanding bacterial metabolism and could inform the development of novel compounds with specific organoleptic properties (H. C. Beck, A. M. Hansen, F. R. Lauritsen, 2002).

Antitumor Effects

Compounds structurally related to this compound, such as R115777, have shown significant antitumor effects in vivo and in vitro. These findings contribute to the field of cancer research by highlighting potential pathways for therapeutic intervention and the development of new anticancer drugs (D. End, G. Smets, A. Todd, et al., 2001).

Chemical Synthesis and Drug Development

The chemical synthesis and characterization of related compounds are crucial for drug development. For example, research on the synthesis of key intermediates for pharmaceuticals demonstrates the importance of these chemical studies in creating effective and scalable methods for drug production (Song Hong-rui, 2009).

Mechanism of Action

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported to inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses . They suppress not only the viral replication but also RSV-induced IRF3 and NF-κB activation and associated production of cytokines/chemokines .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is classified as a combustible solid . The flash point is not applicable .

Future Directions

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown potential as potent inhibitors of human adenovirus (HAdV) infections . Further studies are needed to explore their potential for the treatment of HAdV infections .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTRTJSRJIDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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